9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
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Overview
Description
9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7310,2,7]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its tricyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one involves its interaction with molecular targets through its functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
- 1R,9R-9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
Uniqueness
Compared to similar compounds, 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one stands out due to its specific substitution pattern and the resulting electronic and steric properties. These unique features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12-7-9(13-11(15)14(12)2)8-5-3-4-6-10(8)16-12/h3-6,9H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBQYMNVOAPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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